molecular formula C7H4F3NaO3S B13155979 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt

2-(Trifluoromethoxy)benzenesulfinic acid sodium salt

Cat. No.: B13155979
M. Wt: 248.16 g/mol
InChI Key: CRHIIMLRMINFEB-UHFFFAOYSA-M
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Description

2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4F3NaO3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 30-40°C. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfinic acid sodium salt
  • p-Toluenesulfinic acid sodium salt
  • Methanesulfinic acid sodium salt

Uniqueness

2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethoxy group also enhances the compound’s stability and solubility in various solvents .

Properties

Molecular Formula

C7H4F3NaO3S

Molecular Weight

248.16 g/mol

IUPAC Name

sodium;2-(trifluoromethoxy)benzenesulfinate

InChI

InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-3-1-2-4-6(5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

CRHIIMLRMINFEB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

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